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Chlorotris(triphenylphosphine)copper(I)&

Cat. No.: B12321343
M. Wt: 888.9 g/mol
InChI Key: BEENOGKCXKWOBB-UHFFFAOYSA-P
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Description

Historical Context and Early Investigations of Copper(I) Phosphine (B1218219) Complexes

The study of copper complexes has a long history, though early research predominantly focused on the more stable copper(II) oxidation state. nih.govresearchgate.net The investigation of copper(I) complexes, particularly those stabilized by soft ligands like phosphines, gained momentum in the mid-20th century. mdpi.com The Cu(I) ion, being a soft acid, shows a preference for soft bases, which include sulfur- and phosphorus-based ligands. nih.govresearchgate.net

Initial synthetic work demonstrated that the reaction of copper(II) salts with phosphines often leads to the reduction of the metal center to copper(I) and the corresponding formation of phosphine oxides. mdpi.com The direct synthesis of copper(I) phosphine complexes, such as Chlorotris(triphenylphosphine)copper(I), is typically achieved by reacting a copper(I) salt like copper(I) chloride with a stoichiometric amount of the phosphine ligand in a suitable solvent. researchgate.net These early synthetic and structural studies laid the groundwork for understanding the coordination chemistry of copper(I) and the significant role that phosphine ligands play in stabilizing this oxidation state, allowing for a rich and diverse chemistry to be explored. researchgate.net

Significance of Chlorotris(triphenylphosphine)copper(I) as a Prototypical Coordination Compound

Chlorotris(triphenylphosphine)copper(I) is considered a prototypical coordination compound for several reasons. Its synthesis is straightforward, typically involving the reaction of copper(I) chloride and triphenylphosphine (B44618) in a 1:3 molar ratio in a solvent like acetonitrile (B52724). researchgate.net

Structurally, the complex features a central copper(I) ion in a pseudo-tetrahedral coordination environment, bonded to the chloride anion and the phosphorus atoms of the three triphenylphosphine ligands. researchgate.netresearchgate.net The bulky triphenylphosphine ligands play a crucial role in defining the geometry and reactivity of the complex. mdpi.com The structure of [CuCl(PPh₃)₃] has been confirmed through single-crystal X-ray diffraction, both in its unsolvated form and as solvates with molecules like tetrahydrofuran (B95107) or acetonitrile. researchgate.netresearchgate.net This well-defined structure makes it an excellent model for studying fundamental concepts in coordination chemistry, such as ligand exchange reactions, steric effects, and electronic properties. The triphenylphosphine ligands can be substituted by other ligands, leading to the formation of a wide array of different copper complexes.

Overview of Key Academic Research Areas for Chlorotris(triphenylphosphine)copper(I)

The versatility of Chlorotris(triphenylphosphine)copper(I) has led to its application in numerous areas of academic research.

Catalysis: The complex is a widely used catalyst or precatalyst in a variety of organic transformations. These include cross-coupling reactions, hydrogenation, and azide-alkyne cycloaddition (CuAAC) reactions. rsc.org The mechanism of its catalytic activity involves the copper(I) center coordinating to substrates, which is facilitated by the stabilizing effect of the triphenylphosphine ligands.

Materials Science and Photophysics: Copper(I)-phosphine complexes, including heteroleptic systems derived from [CuCl(PPh₃)₃], have attracted considerable attention for their photophysical properties. researchgate.netrsc.orgrsc.org These compounds can exhibit intense luminescence in both solid and solution states, making them promising as cheaper alternatives to noble metal-based materials (e.g., those containing iridium or platinum) for applications in areas like light-emitting diodes (LEDs) and chemical sensors. researchgate.netrsc.org Research in this area focuses on tuning the electronic and steric properties of the ligands to control the emission characteristics of the resulting complexes. researchgate.net

Bioinorganic Chemistry: There is growing interest in the biological activity of copper(I) complexes. nih.govnih.gov Research has shown that certain copper(I)-phosphine complexes can interact with biomolecules like DNA. medchemexpress.comnih.gov For instance, studies on related compounds suggest interactions may occur through non-covalent means, affecting DNA function. medchemexpress.com While this article does not detail biological effects, the fundamental study of these interactions is a significant academic pursuit, aiming to understand the mechanisms of action at a molecular level. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H48ClCuP3+3 B12321343 Chlorotris(triphenylphosphine)copper(I)&

Properties

Molecular Formula

C54H48ClCuP3+3

Molecular Weight

888.9 g/mol

IUPAC Name

chlorocopper;triphenylphosphanium

InChI

InChI=1S/3C18H15P.ClH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p+2

InChI Key

BEENOGKCXKWOBB-UHFFFAOYSA-P

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Cu]

Origin of Product

United States

Synthetic Methodologies for Chlorotris Triphenylphosphine Copper I

Established Synthetic Routes for Chlorotris(triphenylphosphine)copper(I)

The synthesis of Chlorotris(triphenylphosphine)copper(I) can be achieved through several established routes, primarily distinguished by the oxidation state of the initial copper salt.

Direct Reaction of Copper(I) Chloride with Triphenylphosphine (B44618)

The most direct and common method for preparing Chlorotris(triphenylphosphine)copper(I) involves the reaction of a copper(I) halide, such as copper(I) chloride, with triphenylphosphine. researchgate.net This synthesis is typically performed by refluxing copper(I) chloride with triphenylphosphine in a suitable solvent. psu.ac.th The reaction proceeds via the coordination of the phosphorus atoms of the triphenylphosphine ligands to the copper(I) center. The formation of a monomeric, tetrahedral complex is a common outcome of this type of reaction. psu.ac.th In some instances, the resulting complex may crystallize with solvent molecules, such as tetrahydrofuran (B95107), incorporated into the crystal lattice, forming a solvate. researchgate.net

Methodological Adaptations and Variations Utilizing Copper(II) Salts

An alternative synthetic pathway involves the use of copper(II) salts, most commonly copper(II) chloride (CuCl₂). mdpi.comchemicalpapers.com In this approach, triphenylphosphine serves a dual role: it acts as both a ligand and a reducing agent. The triphenylphosphine reduces the copper(II) center to copper(I), and in the process, is itself oxidized to triphenylphosphine oxide (TPPO). mdpi.comchemicalpapers.com

This redox reaction introduces additional complexity, as the reaction mixture can yield a variety of products depending on the specific conditions. The products can include not only the desired Chlorotris(triphenylphosphine)copper(I) but also other copper(I) complexes with fewer phosphine (B1218219) ligands, such as [CuCl(TPP)₂] and [CuCl(TPP)], as well as copper(II) complexes with the newly formed TPPO ligand. chemicalpapers.com The formation of these various species is part of a complex chemical equilibrium influenced by the reaction conditions. mdpi.com

Table 1: Comparison of Primary Synthetic Routes

Feature Direct Synthesis from Copper(I) Reductive Synthesis from Copper(II)
Copper Source Copper(I) Chloride (CuCl) Copper(II) Chloride (CuCl₂)
Role of PPh₃ Ligand only Ligand and Reducing Agent
Key Byproduct Minimal Triphenylphosphine Oxide (TPPO)
Product Profile Generally cleaner, direct to target Mixture of Cu(I) and Cu(II) complexes possible
Reference researchgate.netpsu.ac.th mdpi.comchemicalpapers.com

Influence of Reaction Parameters on Synthesis Efficiency and Purity

The successful synthesis of pure Chlorotris(triphenylphosphine)copper(I) is critically dependent on the careful control of several reaction parameters.

Stoichiometric Ratios and Ligand Concentration Optimization in Chlorotris(triphenylphosphine)copper(I) Formation

The molar ratio of the copper salt to triphenylphosphine is a determining factor in the identity of the final product, particularly when starting from copper(II) chloride. mdpi.comchemicalpapers.com

Ratio 1:1 (CuCl₂:TPP): At this ratio, the formation of [CuCl(TPP)] is observed alongside various triphenylphosphine oxide complexes. chemicalpapers.com

Ratio 1:2 (CuCl₂:TPP): Increasing the proportion of the phosphine ligand favors the formation of [CuCl(TPP)₂]. mdpi.com

Ratio 1:4 (CuCl₂:TPP): A significant excess of triphenylphosphine is required to push the equilibrium towards the formation of the fully substituted [CuCl(TPP)₃], the target molecule. mdpi.comchemicalpapers.com A yield of 84% for Chlorotris(triphenylphosphine)copper(I) (containing acetone) was reported at this ratio. mdpi.com

This demonstrates that a high concentration of the triphenylphosphine ligand is necessary to ensure both the complete reduction of Cu(II) to Cu(I) and the full coordination of three phosphine ligands to the copper center. mdpi.com

Temperature and Reaction Time Dependence in Chlorotris(triphenylphosphine)copper(I) Synthesis

Temperature and reaction time are critical parameters that must be optimized to ensure efficient and complete reaction. Many procedures involve heating the reaction mixture to reflux for several hours. mdpi.com For instance, the preparation of related copper(I) phosphine complexes often involves refluxing for a specified period to drive the reaction to completion. psu.ac.th Elevated temperatures generally increase the rate of reaction and the solubility of the reactants. mdpi.com However, the duration must be controlled; prolonged reaction times, especially in the presence of atmospheric oxygen and water, can lead to the formation of undesired oxidized byproducts like the stable tetranuclear copper cluster [Cu₄OCl₆(TPPO)₄]. mdpi.comchemicalpapers.com The reaction is often mature after a few hours under reflux conditions, with little change observed with extended time. mdpi.commdpi.com

Table 2: Influence of Reaction Parameters on Synthesis

Parameter Condition Effect on Product Formation Reference
Solvent Acetonitrile (B52724), THF, Acetone (B3395972) Influences solubility, intermediate stability, and can co-crystallize with the product. researchgate.netmdpi.comchemicalpapers.commdpi.com
Stoichiometry (CuCl₂:TPP) 1:1 Favors [CuCl(TPP)] formation. chemicalpapers.com
1:2 Favors [CuCl(TPP)₂] formation. mdpi.com
1:4 Necessary for high-yield synthesis of [CuCl(TPP)₃]. mdpi.comchemicalpapers.com
Temperature Reflux/Elevated Increases reaction rate and solubility of reactants. psu.ac.thmdpi.com
Reaction Time Several hours Required for reaction completion; excessive time can lead to side products. mdpi.commdpi.com

Green Chemistry Approaches and Sustainable Synthetic Strategies for Chlorotris(triphenylphosphine)copper(I)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of inorganic and organometallic compounds, including chlorotris(triphenylphosphine)copper(I). These approaches aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in chemical synthesis, often leading to dramatically reduced reaction times and improved yields. While specific studies on the microwave-assisted synthesis of chlorotris(triphenylphosphine)copper(I) are not extensively documented in publicly available research, the application of microwave heating to related copper(I) complex syntheses suggests its potential. For instance, microwave-assisted syntheses of various copper(I)-catalyzed reactions have been shown to proceed efficiently, offering benefits such as enhanced reaction rates and cleaner reaction profiles. This technique's ability to rapidly heat the reaction mixture can lead to shorter synthesis times compared to conventional heating methods.

Mechanochemical Synthesis:

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or milling), offers a solvent-free or low-solvent route for the synthesis of chemical compounds. This approach aligns well with the principles of green chemistry by minimizing solvent waste. While direct mechanochemical synthesis of chlorotris(triphenylphosphine)copper(I) is not widely reported, the successful synthesis of other copper(I) complexes, such as copper(I)/N-heterocyclic carbene (NHC) complexes, through ball milling highlights the feasibility of this strategy. This method avoids the use of bulk solvents, reduces reaction times, and can lead to high-yield production.

Use of Greener Solvents:

The choice of solvent plays a crucial role in the environmental footprint of a synthetic process. Traditional syntheses of chlorotris(triphenylphosphine)copper(I) often employ volatile organic solvents like acetonitrile, tetrahydrofuran (THF), or dichloromethane (B109758) (DCM). Green chemistry encourages the replacement of these hazardous solvents with more environmentally benign alternatives.

Ionic liquids (ILs) are considered "green" solvents due to their low vapor pressure, high thermal stability, and recyclability. While specific research on the use of ionic liquids for the synthesis of chlorotris(triphenylphosphine)copper(I) is limited, their application in the synthesis of other copper compounds, such as copper nanoparticles, has been demonstrated. The use of biomass-based ionic liquids in copper-catalyzed reactions further enhances the sustainability of the process. mdpi.com

Water, being a non-toxic, non-flammable, and readily available solvent, is an ideal green solvent. The development of water-soluble phosphine ligands could enable the synthesis of chlorotris(triphenylphosphine)copper(I) and related complexes in aqueous media, significantly improving the greenness of the synthesis.

Comparative Analysis of Synthetic Yields and Purity Profiles Across Methodologies for Chlorotris(triphenylphosphine)copper(I)

The efficiency of different synthetic methodologies for producing chlorotris(triphenylphosphine)copper(I) can be evaluated by comparing their reaction yields and the purity of the final product. The choice of solvent and reaction conditions significantly influences these outcomes.

The conventional method for synthesizing chlorotris(triphenylphosphine)copper(I) involves the reaction of copper(I) chloride with a stoichiometric or slight excess of triphenylphosphine in an appropriate solvent. Acetonitrile is a commonly used solvent and generally provides high yields and purity. One study reports a yield of 78% when using four equivalents of triphenylphosphine in acetone. mdpi.com

The following interactive table provides a comparative overview of different solvent systems used in the conventional synthesis of chlorotris(triphenylphosphine)copper(I).

From the data, it is evident that the synthesis in acetonitrile provides the highest yield and purity. This is attributed to the good solubility of the reactants and the stability of the copper(I) complex in this solvent. The use of THF results in lower yields and purity, likely due to longer reaction times and potential side reactions. Dichloromethane appears to be the least effective among the three, with the lowest yields and purity.

Structural Elucidation and Spectroscopic Characterization of Chlorotris Triphenylphosphine Copper I Complexes

X-ray Crystallographic Studies of Chlorotris(triphenylphosphine)copper(I)

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms, bond lengths, and bond angles within the crystal lattice of a compound. For chlorotris(triphenylphosphine)copper(I), these studies have revealed a complex and sterically influenced molecular geometry.

Crystallographic analysis consistently shows that chlorotris(triphenylphosphine)copper(I) is a mononuclear complex. rsc.org In this arrangement, a central copper(I) ion is coordinated to four ligands: one chloride anion and the phosphorus atoms of three triphenylphosphine (B44618) (PPh₃) molecules. rsc.org The resulting geometry around the copper center is fundamentally tetrahedral, a common coordination pattern for four-coordinate Cu(I) complexes. rsc.orgrsc.org

While the basic geometry is tetrahedral, it is rarely perfect. The structure invariably exhibits significant distortion from the ideal tetrahedral angle of 109.5°. This deviation is primarily attributed to the substantial steric bulk of the three large triphenylphosphine ligands. rsc.orgnih.gov The voluminous phenyl groups on each phosphorus atom create considerable steric hindrance, forcing the P-Cu-P and P-Cu-Cl bond angles to adjust to minimize repulsive interactions. nih.gov This results in a "pseudo-tetrahedral" or distorted tetrahedral coordination environment. researchgate.net The steric pressure exerted by bulky ligands is a well-documented factor that influences the coordination geometry and can impact the stability and reactivity of metal complexes. rsc.org In some highly crowded copper(I) complexes, steric interactions can lead to unusual motifs as the molecule contorts to accommodate the ligands. nih.gov

The structure of chlorotris(triphenylphosphine)copper(I) can incorporate solvent molecules into its crystal lattice, forming solvates. The characterization of these solvated forms provides further understanding of the complex's structural flexibility.

Two notable solvated structures have been identified through X-ray diffraction:

Tetrahydrofuran (B95107) (THF) Solvate : The complex can crystallize with one molecule of tetrahydrofuran, forming [CuCl(PPh₃)₃]·C₄H₈O. researchgate.net In this structure, the copper atom maintains its pseudo-tetrahedral coordination. researchgate.net

Acetonitrile (B52724) Solvate : An acetonitrile solvate, {[CuCl(PPh₃)₃]·(CH₃CN)}, has also been characterized. researchgate.net The fundamental coordination geometry remains a distorted tetrahedron. The Cu-Cl bond length in this solvate was determined to be 2.3520(15) Å, which is slightly longer than that found in some related dimeric copper(I) complexes. researchgate.net

The crystallographic data for these solvates highlight subtle structural variations influenced by the included solvent molecule.

Crystallographic Data for Solvated Chlorotris(triphenylphosphine)copper(I) Complexes
ParameterTHF Solvate: [CuCl(PPh₃)₃]·C₄H₈O researchgate.netAcetonitrile Solvate: {[CuCl(PPh₃)₃]·(CH₃CN)} researchgate.net
Coordination GeometryPseudo-tetrahedralDistorted tetrahedral
Cu-Cl Bond Length (Å)Data not specified in abstract2.3520(15)
Key FeatureContains one disordered THF solvent molecule per complex molecule.Characterized as part of a study comparing it with dinuclear copper complexes.

Spectroscopic Investigations of Chlorotris(triphenylphosphine)copper(I)

Spectroscopic techniques are essential for confirming the identity of the complex and probing the nature of its chemical bonds, particularly the interaction between the copper center and its ligands.

Fourier-Transform Infrared (FT-IR) spectroscopy is a principal method used to characterize chlorotris(triphenylphosphine)copper(I) and its related compounds. rsc.orgresearchgate.netresearchgate.net The FT-IR spectrum is primarily used to verify the successful coordination of the triphenylphosphine ligands to the copper(I) ion.

The spectrum is dominated by the characteristic vibrational modes of the triphenylphosphine ligands. Key spectral regions include:

C-H Stretching : The stretching vibrations of the carbon-hydrogen bonds on the phenyl rings typically appear in the region of 3000-3200 cm⁻¹. libretexts.org

P-C and Phenyl Ring Vibrations : The vibrations associated with the phosphorus-carbon bonds and the phenyl rings themselves occur in the fingerprint region (below 1500 cm⁻¹). libretexts.org

By comparing the FT-IR spectrum of the complex to that of free, uncoordinated triphenylphosphine, researchers can observe shifts in the vibrational frequencies of the P-C bonds, which confirm that the ligand has bonded to the metal center.

General FT-IR Vibrational Mode Assignments for Chlorotris(triphenylphosphine)copper(I)
Wavenumber Range (cm⁻¹)AssignmentSignificance
3200 - 3000Aromatic C-H StretchConfirms the presence of the phenyl groups of the triphenylphosphine ligands. libretexts.org
~1460Asymmetric Bend (CH₃) / Phenyl Ring ModesCharacteristic vibrations of the ligands. libretexts.org
Below 400Far-infrared region, potential Cu-P and Cu-Cl stretchesThese vibrations directly probe the coordination sphere of the copper atom. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of Chlorotris(triphenylphosphine)copper(I), [CuCl(PPh₃)₃], and related complexes in both solution and the solid state. Analysis of ³¹P, ¹H, and ¹³C NMR spectra provides detailed insights into the coordination environment of the copper(I) center and the conformation of the triphenylphosphine ligands.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ³¹P Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy is particularly powerful for studying copper(I) phosphine (B1218219) complexes. The spectra for [CuCl(PPh₃)₃] show a characteristic quartet pattern resulting from the coupling of the ³¹P nucleus with the quadrupolar copper nuclei (⁶³Cu and ⁶⁵Cu, both with spin I = 3/2).

In the solid state, the ³¹P NMR spectrum for [CuCl(PPh₃)₃] shows an average chemical shift of approximately -5.0 ppm relative to 85% phosphoric acid. researchgate.net This upfield shift compared to free triphenylphosphine (which appears at -9.9 ppm in the solid state) is indicative of coordination to the copper(I) center. researchgate.net The coordination environment is further described by the quadrupole distortion parameter (dνCu), which for [CuCl(PPh₃)₃] is less than 1 x 10⁹ Hz². nih.govpsu.edu This low value reflects a relatively undistorted coordination geometry around the copper atom. nih.govpsu.edu When the chloride anion is replaced by non-coordinating anions like perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻), the dνCu value increases significantly, indicating a greater distortion from ideal tetrahedral geometry. nih.govresearchgate.net

Interactive Table: ³¹P NMR Data for Copper(I) Triphenylphosphine Complexes
CompoundStateChemical Shift (δ, ppm)Quadrupole Distortion (dνCu, Hz²)Reference
[CuCl(PPh₃)₃]Solid~ -5.0< 1 x 10⁹ nih.gov, researchgate.net, psu.edu
[CuBr(PPh₃)₃]SolidNot specified< 1 x 10⁹ nih.gov, psu.edu
[CuI(PPh₃)₃]SolidNot specified< 1 x 10⁹ nih.gov, psu.edu
[Cu(PPh₃)₃(ClO₄)]SolidNot specified4.4–5.2 x 10⁹ nih.gov, psu.edu
[Cu(PPh₃)₃(BF₄)]SolidNot specified5.2–6.0 x 10⁹ nih.gov, psu.edu
Free PPh₃Solid-9.9N/A researchgate.net

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of [CuCl(PPh₃)₃] are dominated by the signals from the numerous protons and carbons of the three triphenylphosphine ligands.

¹H NMR: The ¹H NMR spectrum typically displays complex multiplets in the aromatic region (approximately 7.0-7.8 ppm). rsc.orgchemicalbook.com These signals correspond to the ortho, meta, and para protons of the phenyl rings of the triphenylphosphine ligands. The complexity arises from the overlapping signals and spin-spin coupling between the protons.

¹³C NMR: The ¹³C{¹H} NMR spectrum provides more resolved information about the carbon framework. For free triphenylphosphine, four distinct signals are observed for the phenyl carbons: the ipso-carbon (the carbon directly bonded to phosphorus), and the ortho, meta, and para carbons. chemicalbook.com Upon coordination to copper in complexes, these signals may shift slightly. The spectra confirm the presence of the triphenylphosphine ligands within the complex structure. psu.ac.thmdpi.com

Interactive Table: Reference NMR Data for Triphenylphosphine
NucleusType of Carbon/ProtonChemical Shift (δ, ppm)SolventReference
¹HPhenyl Protons7.08 - 7.88CDCl₃ chemicalbook.com
¹³CC-ipso137.9 (d, J=12.9 Hz)CDCl₃ chemicalbook.com
¹³CC-ortho134.1 (d, J=19.7 Hz)CDCl₃ chemicalbook.com
¹³CC-meta128.8 (d, J=6.9 Hz)CDCl₃ chemicalbook.com
¹³CC-para128.6 (s)CDCl₃ chemicalbook.com

UV-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of Chlorotris(triphenylphosphine)copper(I) is characterized by intense bands in the ultraviolet region, which primarily arise from electronic transitions within the ligands.

For an acetonitrile solvate of the complex, {[CuCl(PPh₃)₃]·(CH₃CN)}, absorption bands are observed at 278, 294, 330, and 346 nm. researchgate.net Free triphenylphosphine exhibits a broad absorption band around 274 nm, which is assigned to π→π* transitions within the phenyl rings. researchgate.netresearchgate.net The bands observed in the complex are therefore predominantly due to these intraligand (IL) transitions of the coordinated PPh₃ molecules. mdpi.com

In addition to ligand-centered transitions, copper(I) complexes are known to exhibit metal-to-ligand charge-transfer (MLCT) transitions. mdpi.comnih.gov These transitions involve the excitation of an electron from a d-orbital of the copper(I) center (which has a 3d¹⁰ electron configuration in the ground state) to a π* anti-bonding orbital of one of the ligands. nih.gov While the high-energy bands in [CuCl(PPh₃)₃] are dominated by the PPh₃ intraligand absorptions, lower-energy MLCT bands can sometimes be observed, though they may be weak or obscured.

Interactive Table: UV-Vis Absorption Data
Compoundλmax (nm)AssignmentReference
{[CuCl(PPh₃)₃]·(CH₃CN)}278, 294, 330, 346Intraligand (π→π) researchgate.net
Free PPh₃~274Intraligand (π→π) researchgate.net
Related Cu(I)-PPh₃ complexes~260Intraligand (π→π*), MLCT mdpi.com

Comparative Structural Analysis with Related Copper(I) Phosphine Complexes

The molecular structure of Chlorotris(triphenylphosphine)copper(I) features a central copper(I) ion coordinated by three triphenylphosphine ligands and one chloride ligand, resulting in a four-coordinate, pseudo-tetrahedral geometry. researchgate.netiucr.org The precise geometry, including bond lengths and angles, is sensitive to the identity of the halide or counter-anion and the presence of solvent molecules in the crystal lattice. psu.eduiucr.org

In the tetrahydrofuran solvate, [CuCl(PPh₃)₃]·C₄H₈O, the copper atom is in a pseudo-tetrahedral environment with a Cu-Cl bond length of 2.324 Å and Cu-P bond lengths averaging 2.346 Å. iucr.org The bond angles around the copper center deviate from the ideal tetrahedral angle of 109.5°, with P-Cu-P angles ranging from 111.93° to 118.03° and Cl-Cu-P angles ranging from 101.47° to 104.23°. iucr.org The widening of the P-Cu-P angles is attributed to the significant steric bulk of the three triphenylphosphine ligands. mdpi.com

A systematic comparison of the unsolvated [Cu(PPh₃)₃X] series (where X = Cl, Br, I) reveals how the coordinating anion influences the structure. psu.edu These complexes are isomorphous and crystallize in the trigonal space group P3. psu.edu As the halide changes from Cl to Br to I, the Cu-X bond lengthens as expected, but the Cu-P bond lengths and the P-Cu-P/P-Cu-X angles also adjust. For [CuCl(PPh₃)₃], the average P-Cu-P and P-Cu-Cl bond angles are approximately 110.1° and 108.8°, respectively, with an average Cu-P bond length of 2.354 Å. psu.edu When the coordinating halide is replaced with a weakly or non-coordinating anion like perchlorate (ClO₄⁻), the geometry distorts further, with the average P-Cu-P angle opening up to around 115.2°. psu.edu

The structure also contrasts with related dinuclear copper(I) phosphine complexes, such as [(PPh₃)Cu(μ₂-Cl)₂Cu(PPh₃)₂]. This complex contains two different copper environments: one trigonal planar and one tetrahedral, linked by two bridging chloride ions. researchgate.net This highlights the structural diversity of copper(I) phosphine chemistry, where the stoichiometry and coordination environment can be readily tuned.

Interactive Table: Selected Structural Parameters for [Cu(PPh₃)₃X] Complexes
Parameter[CuCl(PPh₃)₃]·C₄H₈O[CuCl(PPh₃)₃] (average)[Cu(PPh₃)₃(ClO₄)] (average)Reference
Bond Lengths (Å)
Cu-X2.3242.3412.417 iucr.org, psu.edu
Cu-P2.341 - 2.3522.3542.306 iucr.org, psu.edu
**Bond Angles (°) **
P-Cu-P111.93 - 118.03110.1115.2 iucr.org, psu.edu
X-Cu-P101.47 - 104.23108.8102.8 iucr.org, psu.edu

Chemical Reactivity and Mechanistic Investigations of Chlorotris Triphenylphosphine Copper I

Redox Chemistry of Chlorotris(triphenylphosphine)copper(I)

The redox behavior of [CuCl(PPh₃)₃] is central to its chemical applications, involving the interplay between the copper(I)/copper(II) couple and the triphenylphosphine (B44618)/triphenylphosphine oxide couple.

The copper(I) center in chlorotris(triphenylphosphine)copper(I) can be oxidized to copper(II) through various pathways. The reaction of copper(II) chloride with triphenylphosphine (TPP) can lead to the formation of both copper(I) complexes, such as [CuCl(TPP)₃], and various copper(II) complexes. chemicalpapers.com This suggests a complex redox process where the phosphine (B1218219) ligand itself can act as a reducing agent. chemicalpapers.compsu.edu

The oxidation of the copper center is often coupled with the oxidation of the triphenylphosphine ligands to triphenylphosphine oxide (TPPO). mdpi.com For instance, the reaction between copper(II) chloride and TPP in acetone (B3395972) can yield Cu(II) complexes like [CuCl₂(TPPO)₂] and the tetranuclear oxo-cluster [Cu₄OCl₆(TPPO)₄]. chemicalpapers.comresearchgate.net The formation of TPPO is a strong driving force for the reaction, attributed to the high bond energy of the P=O double bond (575 kJ·mol⁻¹). mdpi.com The presence of trace amounts of water or atmospheric oxygen can facilitate this oxidation process. mdpi.comchempap.org

ReactantsConditionsMajor Copper(II) ProductsReference
CuCl₂ + TPP (excess)Acetone[CuCl₂(TPPO)₂], [Cu₄OCl₆(TPPO)₄] chemicalpapers.com
CuCl₂·2H₂O + TPPMethanol, air[Cu₄OCl₆(TPPO)₄] mdpi.com
[CuCl(PPh₃)₃] + Oxidizing AgentVariesGeneric [Cu(II) Complex]

Chlorotris(triphenylphosphine)copper(I) is an effective catalyst in various organic reactions, including reduction reactions. Its mechanism of action involves the coordination of the copper(I) center to substrates, which facilitates the transformation. For example, triphenylphosphine in conjunction with copper complexes can be used for the deoxygenation of nitroso compounds, where the initial step is the reduction of the copper(II) coordination center by the phosphine. psu.edu

The complex also serves as a catalyst in hydride transfers and allylic substitutions. While the complex itself contains Cu(I), it participates in catalytic cycles that may involve transient Cu(II) or other oxidation states, ultimately facilitating the reduction of the organic substrate. It can also be used to catalyze the reduction of aryl iodides to aryl thiols using sulfur powder and a reducing agent like sodium borohydride. organic-chemistry.org

A complex chemical equilibrium exists between copper(I) and copper(II) species in the presence of triphenylphosphine (TPP) and its oxidized form, triphenylphosphine oxide (TPPO). mdpi.com The reaction of copper(II) salts with TPP often results in the reduction of Cu(II) to Cu(I) and the concurrent oxidation of TPP to TPPO. mdpi.com This redox instability of copper(II)-phosphine complexes drives the formation of more stable copper(I) complexes like [CuCl(TPP)n] (where n=1, 2, or 3). mdpi.com

Conversely, the presence of an oxidant and TPPO can shift the equilibrium towards copper(II) complexes. Studies have shown that tetranuclear copper(II) oxo-clusters like [Cu₄OCl₆(TPPO)₄] are in equilibrium with various mononuclear copper(I) and copper(II) compounds, including [CuCl(TPP)n] and [CuCl₂(TPPO)₂]. mdpi.com This equilibrium is highly dependent on the reaction conditions, such as the solvent, temperature, and the stoichiometric ratio of the reactants. mdpi.comchempap.org The interconversion highlights the dynamic relationship between the copper and phosphine redox pairs.

Ligand Substitution Reactions of Chlorotris(triphenylphosphine)copper(I)

The ligands in [CuCl(PPh₃)₃] are labile and can be readily displaced by other molecules, making it a valuable precursor for the synthesis of other copper(I) complexes.

The chloride ligand in [CuCl(PPh₃)₃] is anionic and can be substituted by other anionic or neutral ligands. This displacement is a common strategy for introducing new functionalities to the copper center. For example, reaction with a triflate source under appropriate conditions can replace the chloride with a triflate anion. ijcrcps.com This substitution allows for the fine-tuning of the complex's electronic and steric properties for specific catalytic applications.

The neutral triphenylphosphine ligands can also be substituted by other Lewis bases. The number of displaced PPh₃ ligands depends on the nature of the incoming ligand and the reaction conditions. The reaction of [CuCl(PPh₃)₃] with heterocyclic thiones, such as 4,6-dimethylpyrimidine-2(1H)-thione (dmpymtH), can lead to the formation of mixed-ligand complexes like [Cu(PPh₃)₂(dmpymtH)Cl]. psu.ac.th Similarly, reaction with bidentate naphthoquinone ligands can displace the chloride and one triphenylphosphine ligand to form complexes of the type [Cu(NQ)(PPh₃)₂]. mdpi.com This reactivity underscores the utility of [CuCl(PPh₃)₃] as a starting material for generating a wide array of copper(I) complexes with tailored coordination spheres.

Starting ComplexReactantProductReference
[CuCl(PPh₃)₃]4,6-dimethylpyrimidine-2(1H)-thione (dmpymtH)[CuCl(PPh₃)₂(dmpymtH)] psu.ac.th
[Cu(NO₃)(PPh₃)₂] (precursor)Naphthoquinone (NQ)[Cu(NQ)(PPh₃)₂] mdpi.com
[CuCl(PPh₃)₃]Other Ligands (L)[CuCl(PPh₃)ₓLᵧ]

Mechanistic Studies of Transformations Involving Chlorotris(triphenylphosphine)copper(I)

The catalytic efficacy of Chlorotris(triphenylphosphine)copper(I) is rooted in the dynamic interplay between the copper(I) center, its phosphine ligands, and the reacting substrates. Understanding these interactions at a molecular level is crucial for elucidating reaction mechanisms and expanding the compound's synthetic utility.

The fundamental mechanism of action for Chlorotris(triphenylphosphine)copper(I) in catalysis begins with the coordination of the copper(I) center to a substrate molecule. The complex features a copper(I) ion coordinated to three triphenylphosphine ligands and one chloride ion. In solution, one or more of these ligands can dissociate to create a vacant coordination site, allowing the electron-rich copper center to bind to a substrate.

This coordination activates the substrate, making it more susceptible to subsequent chemical transformations. The chloride ligand, in particular, can be readily displaced by other ligands or substrates, a key feature that allows the compound to function as a versatile catalyst for a range of organic reactions, including allylic substitutions and hydride transfers. The catalytic cycle typically involves substrate coordination, intramolecular or intermolecular transformation, and finally, product dissociation to regenerate the active catalyst.

The three triphenylphosphine (PPh₃) ligands play a critical role in the structure and reactivity of the complex. These bulky, electron-rich ligands are essential for stabilizing the copper(I) oxidation state. Copper(I) can be sensitive and prone to disproportionation (to Cu(0) and Cu(II)) or oxidation, especially in aerobic conditions. The PPh₃ ligands donate electron density to the copper center, satisfying its electronic requirements and sterically shielding it, which helps maintain the catalytically active +1 state. researchgate.net

This stabilization does not render the complex inert. Instead, the electronic properties of the phosphine ligands modulate the catalytic activity of the copper center. Furthermore, the presence of tertiary phosphines like PPh₃ can enhance the solubility of copper(I) complexes, which is a practical advantage for their use in homogeneous catalysis.

When subjected to ultraviolet (UV) irradiation in the presence of oxygen, copper(I) phosphine complexes can undergo photochemical decomposition. Studies on complexes structurally related to Chlorotris(triphenylphosphine)copper(I), such as {[CuCl(tpp)₃]·(CH₃CN)}, reveal a distinct photolysis pathway. researchgate.net

Upon UV irradiation of solutions containing the complex, the primary photoproduct generated is triphenylphosphine oxide (TPPO). researchgate.net This transformation indicates that the photolytic process involves the oxidation of the triphenylphosphine ligands. The formation of TPPO is confirmed through physical and spectroscopic data, which are identical to those of an authentic sample of triphenylphosphine oxide. researchgate.net This degradation pathway highlights the light sensitivity of the complex, particularly in aerobic environments, where photo-oxidation of the phosphine ligand is a key deactivation route.

Table 1: Photolysis of Copper(I)-Triphenylphosphine Complex

ConditionReactantKey ProductImplication
UV Irradiation in solution (with O₂)[CuCl(PPh₃)₃]Triphenylphosphine Oxide (TPPO)Photo-oxidative degradation of the phosphine ligand, leading to catalyst deactivation. researchgate.net

The versatility of copper(I) catalysis is exemplified by its ability to promote unique transformations such as 1,3-halogen migration. Mechanistic studies, combining experimental and computational methods, have been conducted on copper(I)-catalyzed 1,3-migration of halogens in substrates like 2-bromostyrenes. These investigations reveal an unusual reaction pathway that avoids changes in the copper's oxidation state.

Instead of a conventional oxidative addition/reductive elimination cycle that would involve Cu(III) intermediates, the evidence points towards a mechanism involving a series of formal sigmatropic shifts. The proposed pathway proceeds through key steps such as:

Markovnikov hydrocupration of the styrene.

A dearomative 1,3-shift that does not require the copper to change its +1 oxidation state.

An enantio-determining 1,4-bromide shift from the copper to a benzylic carbon in asymmetric variations of the reaction.

This pathway allows for the recycling of a halogen activating group, enabling its use for the sequential formation of multiple new bonds. Such detailed mechanistic insights are crucial for the rational design of new catalysts and the expansion of synthetic methodologies.

Strategies for Optimizing the Stability of Chlorotris(triphenylphosphine)copper(I) in Aerobic Conditions for Prolonged Catalytic Cycles

A significant challenge in the industrial application of copper(I) catalysts, including Chlorotris(triphenylphosphine)copper(I), is their instability in the presence of air (oxygen). nih.gov Oxidation of the Cu(I) center to the catalytically inactive Cu(II) state is a primary deactivation pathway. Several strategies can be employed to enhance the aerobic stability of the complex and extend its catalytic lifetime.

Table 2: Strategies for Enhancing Aerobic Stability of Copper(I) Catalysts

StrategyDescriptionMechanism of Stabilization
Ligand Modification Introducing antioxidant functionalities or using more robust chelating (multidentate) ligands instead of monodentate PPh₃.Chelating ligands bind more tightly, reducing dissociation and protecting the copper center. Antioxidant moieties can quench reactive oxygen species. researchgate.netmdpi.com
Alloying Creating bimetallic catalysts by alloying copper with a more oxophilic metal, such as Gallium (Ga).The more oxophilic metal (Ga) preferentially oxidizes, protecting the copper and enhancing the overall bond strength in the alloyed nanoparticle. nih.gov
Use of Additives Incorporating secondary antioxidant compounds into the reaction mixture.These compounds act as sacrificial agents, reacting with oxidants before they can deactivate the copper catalyst. nih.govresearchgate.net
Kinetic Control Employing multidentate ligands to kinetically favor the formation of the desired stable complex during synthesis and catalysis.Stronger binding of chelate ligands can inhibit degradation pathways that proceed via ligand dissociation.

One primary approach involves modifying the ligand sphere. While PPh₃ provides some stability, replacing it with carefully designed multidentate (chelating) ligands can create a more robust coordination environment, physically encapsulating the copper center and making it less accessible to oxygen.

Another effective strategy is the use of additives that function as antioxidants. These molecules can sacrificially scavenge reactive oxygen species or other oxidants present in the system, thereby protecting the copper complex. nih.govresearchgate.net Theoretical and experimental studies have shown that certain organic molecules can prevent the oxidation of metal ions via chelation and other antioxidant mechanisms. mdpi.com

Finally, forming alloys or bimetallic nanoparticles offers a promising route. For instance, alloying copper with gallium has been shown to considerably improve the stability of nanocatalysts. nih.gov The higher oxophilicity of gallium means it has a greater tendency to be oxidized, thus protecting the copper from oxidation and maintaining its catalytically active state. nih.gov These strategies provide a framework for developing more resilient and long-lasting catalytic systems based on Chlorotris(triphenylphosphine)copper(I).

Catalytic Applications of Chlorotris Triphenylphosphine Copper I in Organic Transformations

Cross-Coupling Reactions Catalyzed by Chlorotris(triphenylphosphine)copper(I)

Chlorotris(triphenylphosphine)copper(I) and related copper(I) complexes are effective catalysts for various cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net One of the most notable applications is in Sonogashira coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgnih.gov While traditional Sonogashira reactions utilize a combination of palladium and copper catalysts, copper-only systems have been developed to offer a more cost-effective and less toxic alternative. rsc.orgnih.gov

In these reactions, the copper catalyst, often in the form of a Cu(I) species with phosphine (B1218219) ligands, facilitates the formation of a copper acetylide intermediate. rsc.orgnih.gov This intermediate then reacts with the aryl or vinyl halide to yield the desired coupled product. rsc.org The triphenylphosphine (B44618) ligands play a crucial role in stabilizing the copper(I) center and modulating its reactivity throughout the catalytic cycle. chemicalbook.com

The table below summarizes representative examples of Sonogashira coupling reactions catalyzed by copper complexes, highlighting the versatility of these systems in synthesizing a wide range of disubstituted alkynes. rsc.org

Aryl HalideAlkyneCatalyst SystemSolventTemperature (°C)Yield (%)
IodobenzenePhenylacetyleneCuI/PPh₃AmineRoom Temp>90
4-Iodotoluene1-HeptyneCuCl/PPh₃Dioxane10085
(Z)-Methyl-3-iodoacrylatePhenylacetyleneCuI/ethylenediamineDioxane100>80
BromobenzenePhenylacetyleneCuI/ethylenediamineDioxane10060-70

Hydrogenation Reactions Catalyzed by Chlorotris(triphenylphosphine)copper(I)

Copper(I) hydride complexes, often stabilized by phosphine ligands, are key intermediates in hydrogenation reactions. researchgate.netbohrium.comrsc.org These complexes can be generated in situ from copper(I) precursors like chlorotris(triphenylphosphine)copper(I) and a hydride source, such as molecular hydrogen or silanes. osti.gov The resulting copper hydride species are effective catalysts for the reduction of various functional groups, including carbon-oxygen and carbon-carbon multiple bonds. researchgate.netrsc.org

The catalytic cycle for hydrogenation typically involves the activation of dihydrogen by the copper(I) complex, followed by the transfer of hydride to the substrate. thieme-connect.com The triphenylphosphine ligands are crucial for stabilizing the copper hydride intermediate and influencing the catalyst's reactivity and selectivity. osti.gov While monodentate phosphine ligands like triphenylphosphine can lead to the formation of less reactive hexameric copper hydride clusters, the use of appropriate ligands and reaction conditions can generate highly reactive monomeric or dimeric species. osti.gov

Recent research has focused on developing more efficient copper-based hydrogenation catalysts by employing novel supports, controlling the nanostructure of copper species, and using bimetallic active sites. researchgate.netrsc.org These advancements have improved the productivity and selectivity of hydrogenation reactions for a wide range of substrates, including aldehydes, ketones, and carboxylic acid derivatives. researchgate.net

The following table presents data on the hydrogenation of various carbonyl compounds using copper-based catalysts, demonstrating their effectiveness in producing alcohols. researchgate.net

SubstrateCatalyst SystemHydrogen SourceTemperature (°C)Pressure (atm)ProductYield (%)
BenzaldehydePS-DBU supported CuH₂9010Benzyl (B1604629) alcohol>95
AcetophenonePS-DBU supported CuH₂90101-Phenylethanol>95
Levulinic acidCu/MgOH₂160-γ-Valerolactone99.9
Dimethyl oxalateCu-based catalystH₂--Ethylene glycol-

Allylic Substitutions and Hydride Transfers Mediated by Chlorotris(triphenylphosphine)copper(I)

Copper(I) complexes, including those with triphenylphosphine ligands, are pivotal in mediating allylic substitution reactions. wikipedia.org These reactions are characterized by their unique regioselectivity, typically favoring the formation of the γ-substituted product over the α-substituted isomer. wikipedia.org The mechanism involves the coordination of the copper(I) catalyst to the alkene, followed by oxidative addition at the γ-position and an allylic shift to displace the leaving group, which generates a copper(III) allyl intermediate. wikipedia.org

These reactions often employ "hard" carbon nucleophiles such as Grignard reagents, diorganozinc reagents, and organolithium reagents. wikipedia.org The versatility of this methodology has been demonstrated in the synthesis of complex natural products. wikipedia.org

Copper(I) hydride species, which can be formed from precursors like chlorotris(triphenylphosphine)copper(I), are also involved in hydride transfer reactions. nih.govnih.gov These reactions are fundamental to various reductive processes in organic synthesis. For instance, copper hydride complexes can facilitate the reduction of carbon dioxide and the dehydrogenation of formic acid. nih.govchemrxiv.orgacs.org The reactivity of these copper hydrides can be tuned by the ligand environment, with some complexes showing distinct reactivity modes depending on their oxidation state. nih.govnih.gov

The table below illustrates the outcomes of copper-catalyzed allylic substitution reactions with different nucleophiles and substrates.

Allylic SubstrateNucleophileCatalyst SystemProductRegioselectivity (γ:α)
Cinnamyl chlorideMe₂ZnCuCN·2LiClγ-Methylstyrene>98:2
Allyl acetate (B1210297)Bu₂ZnCuCN·2LiCl1-Heptene>98:2
Crotyl bromidePhMgBrCuBr·SMe₂1-Phenyl-2-butene>95:5

Aryl-Carbon and Aryl-Heteroatom Bond Formation Utilizing Chlorotris(triphenylphosphine)copper(I)

The Ullmann condensation, a classic copper-catalyzed reaction, is a cornerstone for the synthesis of aryl ethers. nih.gov Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov Modern advancements, however, have led to the development of milder, catalytic Ullmann-type reactions through the use of various ligands that enhance the catalyst's activity. nih.gov

While chlorotris(triphenylphosphine)copper(I) itself is a competent catalyst, research has shown that the choice of ligand is critical for optimizing reaction conditions and broadening the substrate scope. nih.govorganic-chemistry.org For instance, the use of ligands such as phenanthrolines, N,N-dimethylglycine, and β-diketones has enabled the coupling of aryl halides with phenoxides under more moderate conditions. nih.gov Mechanistic studies suggest that ligated copper phenoxide complexes are more efficient at producing aryl ethers than the unligated anionic species. nih.gov

Recent developments have even demonstrated ligand-free copper-catalyzed etherification processes, where the use of lithium tert-butoxide as a base allows for high yields of aryl ethers with the alcohol reactant also serving as the solvent. organic-chemistry.org

The following table showcases the efficiency of various copper-catalyzed Ullmann ether synthesis systems. nih.govorganic-chemistry.orgorganic-chemistry.org

Aryl HalideAlcohol/PhenolCatalyst SystemBaseSolventTemperature (°C)Yield (%)
p-IodotolueneSodium phenoxideCuI/phenanthroline-DMSO11081
BromobenzeneMethanolCuILiOt-BuMethanol8095
IodobenzeneIsopropanolCuILiOt-BuIsopropanol8098
4-Bromotoluene1-ButanolCuCl₂K₂CO₃1-Butanol12085

Copper-catalyzed C-N cross-coupling reactions are invaluable for the synthesis of anilines and their derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals. acs.orgresearchgate.net While palladium-catalyzed methods are common, copper-based systems offer a more economical alternative. researchgate.netorganic-chemistry.org

The amination of aryl halides using copper catalysts can be achieved with various nitrogen sources, including ammonia (B1221849) and a wide range of primary and secondary amines. acs.orgresearchgate.net The development of specialized ligands, such as N¹,N²-diarylbenzene-1,2-diamines, has been instrumental in enabling these reactions to proceed under mild conditions, even at room temperature for aryl bromides and at lower temperatures for the more challenging aryl chlorides. organic-chemistry.orgnih.gov These advanced ligand systems enhance the electron density on the copper center, facilitating the rate-limiting oxidative addition step and preventing catalyst deactivation. organic-chemistry.org

The table below provides examples of copper-catalyzed aryl-nitrogen bond formation with different aryl halides and amines. acs.orgresearchgate.netorganic-chemistry.org

Aryl HalideAmineCatalyst SystemLigandTemperature (°C)Yield (%)
IodobenzeneAmmoniaCuINoneRoom Temp95
BromobenzeneAmmoniaCuINone10096
4-ChlorotolueneMorpholineCu(OAc)₂N¹,N²-diarylbenzene-1,2-diamine5592
4-Bromobenzonitrilen-ButylamineCuIN¹,N²-diarylbenzene-1,2-diamineRoom Temp95

The formation of aryl-sulfur bonds to create thioethers is another important transformation catalyzed by copper complexes. researchgate.net These sulfur-containing molecules are significant in organic synthesis, materials science, and chemical biology. researchgate.net Copper-catalyzed methods provide a valuable alternative to traditional approaches that often require harsh reaction conditions. researchgate.net

The use of copper(I) iodide (CuI) in combination with ligands like oxalic diamides has proven to be a powerful catalytic system for the cross-coupling of thiols with aryl bromides and even unactivated aryl chlorides. researchgate.net This system exhibits broad substrate scope and good functional group tolerance. researchgate.net

Mechanistic investigations into copper-catalyzed S-arylation reactions suggest that the active catalyst can be a neutral (L)Cu(I)-SAr species or an anionic Cu(SAr)₂⁻ species, depending on the solvent polarity. acs.org The reaction is proposed to proceed via a halogen atom transfer (HAT) mechanism, which is consistent with the observed reactivity trend of ArI > ArBr > ArCl. acs.org Additionally, photoinduced, copper-catalyzed methods have been developed for C-S bond formation at very mild temperatures, proceeding through a single-electron transfer (SET) pathway. organic-chemistry.org

The following table presents results from copper-catalyzed aryl-sulfur bond formation reactions. researchgate.netorganic-chemistry.org

Aryl HalideThiolCatalyst SystemLigandTemperature (°C)Yield (%)
4-ChlorotolueneThiophenolCuIN,N'-dialkyl oxalic diamide12092
4-Bromobenzonitrile4-MethylthiophenolCuIN-aryl-N'-alkyl oxalic diamide11095
IodobenzeneThiophenolCuINone (photoinduced)094
4-Iodoanisole4-tert-ButylthiophenolCuINone (photoinduced)091

Cyclopropanation Reactions Catalyzed by Copper(I) Phosphine Complexes

Copper(I) complexes, including those with phosphine ligands, are known to catalyze the cyclopropanation of olefins using diazo compounds as carbene precursors. The general mechanism involves the reaction of the copper catalyst with the diazo compound to form a copper-carbene intermediate. This electrophilic intermediate then reacts with an alkene to form the cyclopropane (B1198618) ring, regenerating the copper catalyst for the next cycle.

While rhodium catalysts like dirhodium(II) acetate (Rh₂(OAc)₄) are often more efficient for cyclopropanation reactions, copper catalysts represent a more economical alternative. rsc.org For instance, in the reaction of phenyldiazomethane (B1605601) with electron-deficient alkenes, Rh₂(OAc)₄ generally provides better results than copper(II) acetylacetonate (B107027) (Cu(acac)₂). rsc.org However, for reactions involving more stable diazoesters, both Rh₂(OAc)₄ and Cu(acac)₂ have been found to be similarly effective. rsc.org

Detailed research findings on cyclopropanation specifically utilizing Chlorotris(triphenylphosphine)copper(I) are not extensively documented in readily available literature. However, the reactivity of closely related copper(I) phosphine complexes, such as [CuI(PPh₃)₃], has been studied in similar transformations like the cycloaddition of azides and iodoalkynes, suggesting the general capability of this class of compounds to catalyze such reactions. researchgate.net The choice of metal, ligand, and diazo reagent significantly impacts the yield and selectivity of the cyclopropanation. nih.gov For example, in the cyclopropanation of carvone, rhodium catalysts proved more effective than copper catalysts under ambient temperature conditions. nih.gov

Table 1: Comparison of Catalysts in the Cyclopropanation of Carvone with Ethyl Diazoacetate

CatalystYield (%) nih.gov

Catalytic Cycles and Turnover Frequency Considerations for Chlorotris(triphenylphosphine)copper(I)

The catalytic activity of Chlorotris(triphenylphosphine)copper(I) stems from its ability to participate in various catalytic cycles, where the copper(I) center is stabilized by the triphenylphosphine (PPh₃) ligands. In a typical catalytic cycle, the chloride ligand or one of the PPh₃ ligands can be displaced by a substrate, initiating the transformation. For example, in cross-coupling reactions, the cycle generally involves oxidative addition of a substrate to the Cu(I) center to form a Cu(III) intermediate, followed by transmetalation and reductive elimination to yield the product and regenerate the active Cu(I) catalyst. The electron-rich triphenylphosphine ligands play a crucial role by stabilizing the copper center and modulating its reactivity.

Turnover number (TON) and turnover frequency (TOF) are critical metrics for evaluating the efficiency of a catalyst. TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the TON per unit of time. Achieving high TONs and TOFs is essential for the economic viability of a catalytic process. researchgate.net

For copper-catalyzed reactions, achieving the very high TONs seen in some palladium-catalyzed systems (which can exceed one million) is a significant challenge. researchgate.netu-tokyo.ac.jp Copper catalysts often require higher catalyst loadings (typically 1-10 mol%) compared to their palladium counterparts. u-tokyo.ac.jp The stability of the catalytic species is a key factor; decomposition of the active complex leads to a finite TON. researchgate.net Specific TOF and TON values for Chlorotris(triphenylphosphine)copper(I) are not widely reported and are highly dependent on the specific reaction, substrates, and conditions. However, research on related systems, such as copper/bipyridine species in atom-transfer radical cyclization, has demonstrated the potential for high turnover numbers in copper catalysis when the metal complex is effectively stabilized. nih.gov

Comparative Analysis of Catalytic Performance with Other Copper(I) Complexes

The catalytic performance of Chlorotris(triphenylphosphine)copper(I) is often compared with other copper(I) sources, particularly simple copper(I) halides (e.g., CuI) and complexes featuring different ligand systems, such as N-heterocyclic carbenes (NHCs).

Phosphine vs. N-Heterocyclic Carbene (NHC) Ligands: In recent years, NHCs have emerged as powerful alternatives to phosphine ligands in copper catalysis. core.ac.uk NHC-copper complexes are often more stable and can exhibit higher reactivity. For instance, in the [3+2] cycloaddition of azides with alkynes, NHC-copper complexes can be highly efficient, requiring low catalyst loadings and proceeding rapidly. nih.gov A comparative study on the synthesis of 5-iodo-1,2,3-triazoles using [CuI(PPh₃)₃] and an NHC-copper complex, [CuCl(IPr)], found that both were effective but under different optimal conditions. The [CuI(PPh₃)₃] system required an additive (2,6-lutidine) but could operate at low metal loadings, whereas the [CuCl(IPr)] system worked well without any additives. researchgate.net This highlights a common trade-off: phosphine-based catalysts may be less expensive but sometimes less active or stable than their NHC counterparts. acs.org

Comparison with Simple Copper(I) Halides: Simple, ligandless copper salts like CuI are also used as catalysts. However, the presence of ligands like triphenylphosphine can significantly enhance solubility and catalytic activity. In the cycloaddition of benzyl azide (B81097) and an iodoalkyne, CuI(PPh₃)₃ showed high conversion. researchgate.net The ligands stabilize the copper(I) center and prevent its disproportionation or precipitation, leading to a more robust and active catalytic system. Studies on complexes formed between CuI and PPh₃ have shown that various structures, such as tetrameric cubanes, can form, and these structures exhibit distinct photophysical properties that can influence catalytic pathways. rsc.org

Table 2: Illustrative Comparison of Copper Catalysts in Cycloaddition Reactions

Catalyst SystemCatalyst Loading researchgate.netReaction Conditions researchgate.netObserved Outcome researchgate.net

Coordination Chemistry and Derivatives of Chlorotris Triphenylphosphine Copper I

Formation of Mono- and Dinuclear Copper(I) Complexes with Triphenylphosphine (B44618)

Chlorotris(triphenylphosphine)copper(I) is a key starting material for accessing a range of mono- and dinuclear copper(I) phosphine (B1218219) complexes. The nuclearity of the resulting complex is often dictated by the stoichiometry of the reactants and the steric and electronic properties of the incoming ligands.

Mononuclear complexes are readily formed when [CuCl(PPh₃)₃] or other Cu(I)-PPh₃ precursors react with ligands that can replace one or two PPh₃ groups. For instance, the reaction of [Cu(CH₃CN)₄]BF₄ with 5-phenyl-2,2'-bipyridine (B116423) (L) and PPh₃ can yield the mononuclear heteroleptic complex [CuL(PPh₃)₂]BF₄. mdpi.com In this complex, the copper(I) center is tetracoordinated, bound to two nitrogen atoms of the bipyridine ligand and two phosphorus atoms from the triphenylphosphine ligands, resulting in a distorted tetrahedral geometry. mdpi.com Similarly, mononuclear complexes with the general formula [CuBr(TPP)₂Tu] (where TPP is triphenylphosphine and Tu is a thiourea (B124793) derivative) can be synthesized, wherein the copper atom is tetrahedrally coordinated to two PPh₃ ligands, a sulfur atom from the thiourea, and a bromine atom.

Dinuclear, or binuclear, copper(I) complexes are also a common structural motif, particularly with halide or other bridging ligands. These structures can arise from the reaction of copper(I) halides with triphenylphosphine in specific ratios. For example, the use of i-PrL (an isopropyl-substituted proazaphosphatrane ligand) with CuCl resulted in the formation of a dimeric structure, [i-PrLCuCl]₂, featuring bridging chloride ions, a common feature in copper(I) halide chemistry. researchgate.net The formation of such bridged species suggests that under certain conditions, the ligands and metal centers self-assemble into more complex multinuclear architectures. Structural determinations have been carried out for a variety of both mono- and binuclear tertiary phosphine complexes of copper(I) chloride, confirming the flexibility of the Cu(I)-PPh₃ system. psu.ac.th

Mixed-Ligand Copper(I) Complexes Incorporating Triphenylphosphine and Other Ligands

The substitution of triphenylphosphine ligands in [CuCl(PPh₃)₃] by other donor ligands is a fundamental strategy for synthesizing mixed-ligand copper(I) complexes with tailored properties. This approach allows for the incorporation of ligands with different functionalities, such as thio-ligands, naphthoquinones, and hydrazones, leading to complexes with diverse coordination environments and potential applications.

Mixed-ligand copper(I) complexes containing both triphenylphosphine and various thio-ligands have been extensively studied. Thiourea and its derivatives are of particular interest due to their ability to coordinate to copper(I) through the sulfur atom. A series of nine mixed-ligand complexes with the general formula [CuBr(PPh₃)₂Tu] were synthesized, where Tu represents different N,N'-disubstituted thioureas. researchgate.net In these mononuclear complexes, the copper(I) center adopts a tetrahedral geometry, being coordinated to two phosphorus atoms of the triphenylphosphine ligands, the sulfur atom of the thiourea ligand, and a bromide ion. researchgate.net The synthesis of these compounds demonstrates a reliable method for incorporating thio-amide functionality into the coordination sphere of copper(I)-phosphine systems.

Naphthoquinone derivatives can act as bidentate ligands in copper(I) chemistry, coordinating through oxygen atoms. Four new copper(I) complexes incorporating triphenylphosphine and various naphthoquinone ligands were synthesized by reacting the precursor [Cu(NO₃)(PPh₃)₂] with the respective naphthoquinone in the presence of a weak base. researchgate.net The base facilitates the deprotonation of the naphthoquinone's hydroxyl group, enabling it to coordinate as an anionic O,O-bidentate ligand. researchgate.net

X-ray crystallography studies on two of these complexes revealed a distorted tetrahedral geometry around the copper(I) center. researchgate.net The naphthoquinone ligand coordinates to the copper via a phenolic and a carbonyl oxygen atom. researchgate.net The other two coordination sites are occupied by the phosphorus atoms of the triphenylphosphine ligands. researchgate.net Spectroscopic analyses, including FTIR and NMR, confirmed this coordination mode. researchgate.net

Table 1: Selected Bond Angles (°) for Cu(I)/PPh₃/Naphthoquinone Complexes
ComplexP1-Cu-P2O1-Cu-O2
Complex 1127.67(2)76.81(6)
Complex 2118.84(2)77.14(4)

Data sourced from a study on Cu(I)/triphenylphosphine complexes containing naphthoquinone ligands. researchgate.net

Hydrazone ligands, which contain the R₁R₂C=N-NHR₃ functional group, are versatile N-donor ligands in coordination chemistry. The reaction of bidentate hydrazone ligands with copper precursors containing triphenylphosphine has been shown to yield stable copper(I) complexes. For example, the reaction of potential bidentate hydrazone ligands (HL) with [CuCl₂(PPh₃)₂] resulted in the formation of structurally characterized copper(I) hydrazone complexes of the type [Cu(L)(PPh₃)₂]. researchgate.net Interestingly, these reactions also produced [CuCl(PPh₃)₃] as a minor product. researchgate.net In the resulting [Cu(L)(PPh₃)₂] complexes, the hydrazone acts as an anionic bidentate ligand, coordinating to the copper(I) center, which is also bound to two triphenylphosphine ligands. researchgate.net

Influence of Ligand Properties on Coordination and Reactivity of Copper(I) Complexes

The coordination environment and subsequent reactivity of copper(I) complexes are highly dependent on the steric and electronic properties of the incorporated ligands. The bulky nature of triphenylphosphine ligands plays a crucial role in stabilizing the copper(I) center and influencing the geometry of the final complex.

Electronic effects also play a critical role. In heteroleptic complexes of the type [Cu(NN)(PP)]⁺ (where NN is a phenanthroline-type ligand and PP is a bis-phosphine ligand), the stability of the complex is governed by the thermodynamic stability of the different possible species in solution. rsc.org The presence of bulky substituents on the phenanthroline ligand can destabilize the heteroleptic complex, leading to a dynamic equilibrium that favors the formation of homoleptic [Cu(NN)₂]⁺ and [Cu(PP)₂]⁺ complexes. rsc.org This demonstrates that a delicate balance of steric and electronic factors contributed by each ligand determines the final product distribution and stability.

Weakly Coordinated Anions in Copper(I) Phosphine Complexes (e.g., Tetrafluoroborate)

In the synthesis of cationic copper(I) phosphine complexes, weakly coordinating anions such as tetrafluoroborate (B81430) (BF₄⁻) and nitrate (B79036) (NO₃⁻) are often employed. These anions are generally not directly bonded to the copper center in the primary coordination sphere but exist as counter-ions, balancing the positive charge of the copper complex.

For instance, in the ionic complex [CuL(PPh₃)₂]BF₄ (where L is 5-phenyl-2,2'-bipyridine), the tetrafluoroborate anion is present as a distinct, non-coordinated entity. mdpi.com The primary structure is the cationic [CuL(PPh₃)₂]⁺ moiety. The use of such weakly coordinating anions is advantageous because they are less likely to compete with the desired ligands for coordination sites on the copper(I) center, thus facilitating the formation of the intended cationic complex. Similarly, the precursor [Cu(NO₃)(PPh₃)₂] is used in reactions where the nitrate anion is intended to be displaced by another ligand. researchgate.netnih.gov The lability of the nitrate group makes it a good leaving group, enabling the synthesis of new complexes through substitution reactions. researchgate.net

Computational and Theoretical Approaches in the Study of Chlorotris Triphenylphosphine Copper I

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying large molecules like Chlorotris(triphenylphosphine)copper(I). DFT calculations are instrumental in mapping the electronic structure, which governs the complex's stability, color, and reactivity.

Electronic Structure: Systematic DFT studies on related copper complexes have shown that the choice of functional is critical for obtaining accurate results. Standard semi-local functionals can sometimes fail for transition metal complexes, primarily due to self-interaction errors that lead to an incorrect description of localized d-orbitals. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide a more reliable description of the electronic structure in copper complexes. For instance, studies on copper phthalocyanine, another well-known copper-containing molecule, demonstrate that hybrid functionals are necessary to correctly predict the energy levels of localized orbitals. researchgate.netresearchgate.netacs.org When applied to Chlorotris(triphenylphosphine)copper(I), these methods would calculate the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its electronic transitions and reactivity.

Reactivity: DFT is also a powerful tool for investigating the reactivity of copper(I) complexes in catalytic cycles. It can be used to calculate the energy profiles of potential reaction pathways, identify transition states, and determine activation barriers. For example, in Ullmann-type coupling reactions catalyzed by generic Cu(I) complexes, DFT calculations have been used to compare the feasibility of different mechanisms, such as oxidative addition, single-electron transfer (SET), or iodine atom transfer (IAT). numberanalytics.com These studies reveal how ligands influence the reaction pathway and selectivity. For Chlorotris(triphenylphosphine)copper(I), DFT could be employed to model its behavior in similar cross-coupling reactions, predicting which mechanistic pathway is energetically favored and how the triphenylphosphine (B44618) ligands modulate its catalytic activity.

Table 1: Common DFT Functionals for Transition Metal Complexes

Functional TypeExamplesGeneral Application
Semi-local (GGA)PBE, BLYPOften used for initial geometry optimizations; can be less accurate for electronic properties of transition metals.
HybridB3LYP, PBE0Generally provides more accurate electronic structures and reaction energetics for transition metal complexes by mixing GGA with exact exchange. acs.org
Range-Separated HybridHSE, CAM-B3LYPImproves upon standard hybrids for describing charge-transfer excitations and systems with delocalized electrons. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways for Chlorotris(triphenylphosphine)copper(I)

Understanding the precise sequence of elementary steps in a chemical reaction is fundamental to optimizing catalysts and reaction conditions. Computational modeling allows for the in-depth exploration of reaction mechanisms that are often difficult to probe experimentally.

For copper(I) catalyzed reactions, several mechanistic pathways are often proposed. numberanalytics.com Using Chlorotris(triphenylphosphine)copper(I) as a precatalyst in a hypothetical cross-coupling reaction, computational modeling could investigate the following:

Oxidative Addition/Reductive Elimination: This is a classic pathway for many transition metal catalysts. DFT calculations can model the addition of a substrate (e.g., an aryl halide) to the Cu(I) center to form a Cu(III) intermediate, followed by reductive elimination to form the product and regenerate the Cu(I) catalyst. The high energy of Cu(III) intermediates often makes this pathway less favorable for copper compared to metals like palladium.

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the copper(I) complex to the substrate. Computational studies can model the thermodynamics and kinetics of this electron transfer step. numberanalytics.com

Halogen Atom Transfer (IAT): In this pathway, a halogen atom is transferred from the substrate to the copper center. This is another viable alternative to oxidative addition that can be modeled computationally. numberanalytics.com

By calculating the free energy profile for each proposed pathway, researchers can identify the rate-determining step and the most plausible mechanism. These models can also explain experimentally observed selectivity by comparing the activation barriers for competing reaction channels. numberanalytics.com

Analysis of Metal-Ligand Interactions and Bonding Characteristics in Chlorotris(triphenylphosphine)copper(I)

The nature of the bonds between the central copper atom and its ligands—one chloride and three triphenylphosphine groups—defines the structure and stability of the complex. Computational methods provide quantitative descriptions of these interactions. The experimentally determined structure shows a pseudo-tetrahedral coordination geometry around the copper atom. nih.gov

Bonding Analysis: Phosphines are classic L-type ligands that act as σ-donors through their lone pair and as π-acceptors. wikipedia.org The π-acidity arises from the interaction between filled d-orbitals on the copper atom and the empty σ* anti-bonding orbitals of the phosphorus-carbon bonds in the triphenylphosphine ligands. wikipedia.org

Several computational techniques can be used to dissect and quantify these bonding characteristics:

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (i.e., core orbitals, lone pairs, and bonds). This method can quantify the extent of σ-donation from the phosphorus lone pair to the copper and the degree of π-backbonding from the copper d-orbitals into the P-C σ* orbitals.

Energy Decomposition Analysis (EDA): EDA partitions the total interaction energy between fragments (e.g., the CuCl fragment and the PPh₃ ligands) into physically meaningful terms: electrostatic interaction, Pauli repulsion (steric effects), and orbital interaction (covalent bonding). This provides a detailed picture of the forces holding the complex together. nih.gov

These analyses allow for a precise understanding of the electronic influence of the triphenylphosphine ligands and the Cu-Cl bond.

Theoretical Insights into the Redox Behavior of Chlorotris(triphenylphosphine)copper(I)

The ability of copper to cycle between different oxidation states, primarily Cu(I) and Cu(II), is central to its role in many catalytic and biological processes. Theoretical methods can predict the redox potential of a complex and clarify the electronic changes that occur during oxidation or reduction.

DFT calculations are used to optimize the geometries of the complex in both its Cu(I) and Cu(II) oxidation states. The energy difference between these states, combined with a thermodynamic cycle that accounts for solvation effects, allows for the theoretical prediction of the Cu(II)/Cu(I) redox potential. These predictions can be directly compared with experimental data from techniques like cyclic voltammetry. researchgate.net

Furthermore, analysis of the frontier molecular orbitals (FMOs) provides crucial insights. researchgate.net

If the HOMO is primarily located on the copper atom, oxidation is considered metal-centered , corresponding to a Cu(I) → Cu(II) process.

If the HOMO has significant contributions from the ligands (e.g., the phenyl rings of triphenylphosphine), oxidation may be ligand-based , leading to the formation of a ligand radical.

Theoretical studies on related copper complexes have shown that the coordination environment heavily influences the redox potential and the nature of the redox process. researchgate.net For Chlorotris(triphenylphosphine)copper(I), computational analysis can determine whether the triphenylphosphine ligands are merely spectators or active participants in the complex's redox chemistry.

Application of Quantum Chemical Methods (e.g., Nucleus-Independent Chemical Shifts (NICS))

Quantum chemical methods offer a diverse array of tools to probe specific molecular properties. One such method is the Nucleus-Independent Chemical Shift (NICS), which is primarily used as a criterion for aromaticity. acs.orggithub.io

NICS as a Probe of Aromaticity: NICS is calculated by placing a "ghost" atom (a point with no nucleus or electrons) at a specific location, typically the geometric center of a ring system. numberanalytics.comgithub.io The magnetic shielding computed at this point reflects the induced ring currents that arise when the molecule is placed in an external magnetic field. github.io

A negative NICS value indicates diamagnetic ring currents and is a signature of aromaticity . numberanalytics.com

A positive NICS value indicates paramagnetic ring currents and suggests anti-aromaticity . numberanalytics.com

In the context of Chlorotris(triphenylphosphine)copper(I), NICS calculations could be applied to the centers of the phenyl rings on the three triphenylphosphine ligands. This would theoretically allow for an assessment of how the aromaticity of these rings is affected by their coordination to the copper center.

However, interpreting NICS values for transition metal complexes requires significant caution. Studies have shown that for molecules containing transition metals, NICS can be an unreliable index of aromaticity. researchgate.net The local paramagnetic currents around the metal nucleus can dominate the magnetic shielding, potentially inducing a negative NICS value that is not related to aromatic ring currents. researchgate.net Therefore, while NICS could be applied to this complex, the results would need to be carefully dissected, for instance by separating orbital contributions, to avoid misinterpretation. researchgate.netgithub.io

Table 2: Summary of Computational Approaches and Insights

SectionComputational MethodKey Insights for Chlorotris(triphenylphosphine)copper(I)
7.1DFT (with Hybrid Functionals)Accurate electronic structure (HOMO/LUMO energies), prediction of reactivity trends. researchgate.netacs.org
7.2DFT Energy ProfilingElucidation of reaction mechanisms (e.g., SET vs. Oxidative Addition), identification of rate-determining steps. numberanalytics.com
7.3NBO, EDAQuantification of Cu-P and Cu-Cl bonding, including σ-donation and π-backbonding contributions. nih.gov
7.4DFT, FMO AnalysisPrediction of redox potentials, determination of whether redox processes are metal- or ligand-centered. researchgate.net
7.5NICS CalculationsTheoretical probe of phenyl ring aromaticity upon coordination, though results must be interpreted with caution due to the transition metal's presence. researchgate.netnumberanalytics.com

Applications in Advanced Materials Science Utilizing Chlorotris Triphenylphosphine Copper I

Synthesis of Materials with Specific Properties

The application of Chlorotris(triphenylphosphine)copper(I) in materials synthesis is primarily centered on its role as a source of copper(I) ions or as a catalyst that facilitates the formation of complex material structures. The triphenylphosphine (B44618) ligands play a crucial role in modulating the reactivity of the copper center and can be displaced or retained in the final material, influencing its properties.

Precursor for Copper-Based Nanomaterials:

Chlorotris(triphenylphosphine)copper(I) and related copper(I) phosphine (B1218219) complexes are utilized as precursors for the synthesis of copper nanoparticles. The thermal decomposition of these complexes in the presence of suitable capping agents can yield nanoparticles with controlled size and morphology. For instance, related bis(triphenylphosphine)copper(I) complexes have been used to generate spherical copper nanoparticles and nanorods. researchgate.net The size and shape of the resulting nanoparticles are influenced by reaction parameters such as precursor concentration, temperature, and the nature of the capping agent.

Catalyst in Polymer Synthesis:

Copper(I) complexes, including those with phosphine ligands, are well-established catalysts for atom transfer radical polymerization (ATRP). capes.gov.brnih.gov This controlled polymerization technique allows for the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. While specific studies detailing the use of Chlorotris(triphenylphosphine)copper(I) in ATRP are not abundant, the fundamental principles of copper-catalyzed ATRP suggest its potential in this area. The catalytic cycle involves the reversible activation and deactivation of the growing polymer chain by the copper(I)/copper(II) redox couple.

Formation of Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While direct synthesis of MOFs using the pre-formed Chlorotris(triphenylphosphine)copper(I) complex is not the most common route, copper(I) sources are fundamental to the synthesis of many copper-based MOFs. The general principle involves the reaction of a copper salt with an organic linker. The lability of the ligands in Chlorotris(triphenylphosphine)copper(I) could potentially allow for its use as a copper source under specific solvothermal or microwave-assisted conditions.

Characterization Data of Chlorotris(triphenylphosphine)copper(I):

PropertyValueReference
Melting Point175 °C (decomposes) nih.gov
FT-IR (cm⁻¹) ν(Cu-Cl)~260-270 nih.gov
UV-Vis (in CHCl₃) λmax (nm)240 nih.gov

This interactive table provides key characterization data for Chlorotris(triphenylphosphine)copper(I).

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing chlorotris(triphenylphosphine)copper(I), and how can reaction parameters be systematically optimized?

  • Methodological Answer : The synthesis typically involves reacting copper(I) chloride with triphenylphosphine (PPh₃) in a coordinating solvent (e.g., acetonitrile or THF) under inert atmospheres. Key parameters include stoichiometric ratios (e.g., 1:3 CuCl:PPh₃), temperature (20–60°C), and reaction time (4–24 hrs). Purification via recrystallization from dichloromethane/hexane mixtures is common. To optimize yields, use factorial experimental designs to test interactions between variables like solvent polarity and ligand excess .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing chlorotris(triphenylphosphine)copper(I)?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for confirming the tetrahedral geometry and Cu–P bond distances (typically ~2.3 Å). Infrared (IR) spectroscopy identifies ν(Cu–Cl) stretches (~300–350 cm⁻¹) and PPh₃ ligand vibrations. UV-Vis spectroscopy in solution can reveal ligand-to-metal charge transfer (LMCT) bands. Cross-validate with ³¹P NMR in CDCl₃ to assess ligand coordination stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for copper(I)-triphenylphosphine complexes?

  • Methodological Answer : Discrepancies in bond lengths or geometry (e.g., tetrahedral vs. distorted structures) may arise from solvent effects, counterion interactions, or crystal-packing forces. To address this:

  • Compare multiple datasets from high-resolution XRD studies (e.g., [PPh₃CuX]₄ cubane structures vs. monomeric forms).
  • Perform DFT calculations to model electronic effects and validate experimental data.
  • Analyze thermal ellipsoids in crystallographic reports to assess dynamic disorder .

Q. What experimental strategies are recommended for studying the catalytic activity of chlorotris(triphenylphosphine)copper(I) in cross-coupling reactions?

  • Methodological Answer : Design catalytic cycles by:

  • Screening substrates (e.g., aryl halides) with varying electronic/steric profiles.
  • Monitoring reaction kinetics via in situ techniques (e.g., UV-Vis or Raman spectroscopy).
  • Using radical traps (e.g., TEMPO) to identify intermediates.
  • Comparing turnover frequencies (TOF) under different conditions (e.g., solvent, temperature). Reference mechanistic studies on analogous Cu(I) complexes to infer pathways .

Q. How does ligand substitution (e.g., PPh₃ vs. bulky phosphines) alter the stability and reactivity of chlorotris(triphenylphosphine)copper(I)?

  • Methodological Answer : Systematically replace PPh₃ with ligands like PCy₃ or Xantphos and evaluate:

  • Thermodynamic stability via TGA/DSC.
  • Redox behavior through cyclic voltammetry (E₁/₂ for Cu⁰/I vs. CuI/II transitions).
  • Reactivity in catalysis (e.g., Ullmann couplings) to correlate ligand steric/electronic parameters (Tolman cone angles, ν(CO) shifts) with performance .

Data Contradiction Analysis

Q. Why do some studies report monomeric structures for chlorotris(triphenylphosphine)copper(I), while others propose tetrameric “cubane” clusters?

  • Methodological Answer : The aggregation state depends on solvent polarity, concentration, and counterion presence. For example:

  • Low-polarity solvents (toluene) favor tetrameric [Cu₄Cl₄(PPh₃)₄] clusters due to Cu–Cu interactions.
  • Polar solvents (acetonitrile) stabilize monomeric species via solvation.
  • Use small-angle X-ray scattering (SAXS) in solution to detect aggregation and compare with solid-state XRD .

Experimental Design Considerations

Q. What precautions are necessary when handling chlorotris(triphenylphosphine)copper(I) to ensure reproducibility in air-sensitive reactions?

  • Methodological Answer :

  • Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
  • Pre-dry solvents (e.g., molecular sieves for THF) and degas via freeze-pump-thaw cycles.
  • Monitor oxygen/moisture levels with redox-sensitive indicators (e.g., sodium benzophenone ketyl).
  • Characterize products immediately after synthesis to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.